4-Methoxyphenyl boronic acid anhydride

Description

General Context of Organoboron Compounds in Synthetic Chemistry

Organoboron compounds, which are organic derivatives containing a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. wikipedia.orguniv-rennes.fr Their versatility stems from a unique combination of stability, generally low toxicity, and diverse reactivity. researchgate.net Boron's electron-deficient nature imparts Lewis acidity to these compounds, a feature widely exploited in various chemical transformations. ethernet.edu.et

One of the most prominent applications of organoboron compounds, particularly boronic acids, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction forms new carbon-carbon bonds, a fundamental process in the synthesis of complex molecules, pharmaceuticals, and materials. univ-rennes.frethernet.edu.et Beyond cross-coupling, organoboron reagents are central to other key transformations, including hydroboration, which introduces a boron group across a double or triple bond, and various catalytic processes. wikipedia.orgethernet.edu.et The stability of many organoboron compounds to air and moisture, coupled with their predictable reactivity, makes them highly valued intermediates in both academic research and industrial applications. ethernet.edu.et

Academic Significance of Aryl Boronic Acid Anhydrides (Boroxines)

Aryl boronic acid anhydrides, more commonly known as arylboroxines, are a specific class of organoboron compounds with significant academic and practical interest. acs.org Boroxines are cyclic trimers formed from the dehydration of three boronic acid molecules. nih.gov This formation is a reversible, entropically favorable process, meaning that boroxines exist in equilibrium with their corresponding boronic acids, a balance that can be controlled by the addition or removal of water. nih.gov

In the realm of organic synthesis, arylboroxines often serve as convenient surrogates for their parent boronic acids. acs.org Due to their generally higher crystallinity and stability under anhydrous conditions, they can be easier to handle and store. They are highly effective in synthetic applications like the Suzuki-Miyaura coupling, where they can generate the active boronic acid species in situ. researchgate.net The unique tripodal structure and the Lewis acidic boron centers of boroxines also make them valuable building blocks in supramolecular chemistry for the construction of organized architectures such as covalent organic frameworks (COFs).

Nomenclature and Structural Characteristics of 4-Methoxyphenyl (B3050149) Boronic Acid Anhydride (B1165640)

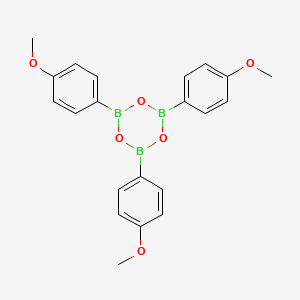

4-Methoxyphenyl boronic acid anhydride is the formal name for the boroxine (B1236090) derived from 4-methoxyphenylboronic acid. Its chemical structure consists of a six-membered heterocyclic ring with alternating boron and oxygen atoms (a B₃O₃ core). Each boron atom is bonded to a 4-methoxyphenyl group.

The systematic name for this compound is 2,4,6-tris(4-methoxyphenyl)boroxine. It is identified by the CAS Number 7294-51-1 and has the molecular formula C₂₁H₂₁B₃O₆. guidechem.comchemicalbook.com The central boroxine ring is nearly planar, with bond angles approaching 120°, and the three 4-methoxyphenyl substituents extend outward from the boron atoms. This defined structure makes it a useful component in materials science and organic synthesis.

Propriétés

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21B3O6/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUBUQVFDXGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21B3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Methoxyphenyl Boronic Acid Anhydride Reactivity

Role as a Mild Lewis Acid in Catalytic Cycles

4-Methoxyphenyl (B3050149) boronic acid anhydride (B1165640), systematically known as 2,4,6-tris(4-methoxyphenyl)boroxine, functions as a mild Lewis acid, a characteristic rooted in the electron-deficient nature of its boron centers. This Lewis acidity is central to its catalytic activity and its interactions with other molecules in a reaction mixture.

Coordination Chemistry and Adduct Formation with Electron Donors

The boron atoms in the boroxine (B1236090) ring possess a vacant p-orbital, making them susceptible to nucleophilic attack by electron donors (Lewis bases). This interaction leads to the formation of Lewis acid-base adducts. While specific studies detailing the isolation and comprehensive characterization of a wide range of adducts with 4-methoxyphenyl boronic acid anhydride are not extensively documented in the reviewed literature, the general principles of borane (B79455) and boroxine chemistry confirm that such adducts form.

The coordination of a Lewis base, such as an amine or a phosphine, to a boron center in the boroxine ring results in a change in the geometry of the boron atom from trigonal planar to tetrahedral. This adduct formation can influence the stability and reactivity of the boroxine. For instance, the formation of stable adducts with Lewis bases can protect the boroxine from hydrolysis.

Electronic Effects on Boron Lewis Acidity

The Lewis acidity of the boron centers in this compound is modulated by the electronic properties of the substituents on the phenyl rings. The 4-methoxy group is a key influencer in this regard. The methoxy (B1213986) group exhibits a dual electronic effect: it is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but it is a strong resonance electron-donating group due to the delocalization of one of the oxygen's lone pairs into the aromatic π-system.

This attenuated Lewis acidity is a critical factor in its role as a mild Lewis acid, allowing it to participate in catalytic cycles without causing unwanted side reactions that might be promoted by stronger Lewis acids.

Dynamic Equilibrium and Interconversion with 4-Methoxyphenylboronic Acid

This compound exists in a dynamic equilibrium with its monomeric form, 4-methoxyphenylboronic acid. This equilibrium is highly sensitive to the presence of water. The interconversion is a dehydration/hydration process: three molecules of the boronic acid condense to form one molecule of the boroxine, releasing three molecules of water.

Studies on Hydrolytic Stability and Water-Mediated Transformations

The stability of the boroxine towards hydrolysis is influenced by both steric and electronic factors. Electron-donating groups on the aryl substituents, such as the 4-methoxy group, have been shown to promote the formation of the boroxine, suggesting a degree of stabilization of the boroxine form relative to the boronic acid. clockss.org This suggests that this compound may exhibit greater stability towards hydrolysis compared to arylboroxines bearing electron-withdrawing groups.

Elucidation of Factors Governing Boroxine-Boronic Acid Interconversion

The position of the equilibrium between 4-methoxyphenylboronic acid and its anhydride is governed by several factors, including the concentration of water, temperature, and the solvent.

Water Concentration: The presence of water shifts the equilibrium towards the boronic acid, as predicted by Le Chatelier's principle. Conversely, the removal of water, for instance by azeotropic distillation or the use of drying agents, drives the equilibrium towards the formation of the boroxine.

Temperature: The formation of boroxines from boronic acids is generally an entropically driven process due to the release of water molecules. clockss.org Studies on various arylboroxines have shown that increasing the temperature can favor the formation of the boroxine.

Solvent: The choice of solvent can influence the equilibrium. Non-polar, aprotic solvents tend to favor the less polar boroxine form, while polar, protic solvents can stabilize the boronic acid through hydrogen bonding.

Electronic Effects: As mentioned previously, electron-donating groups in the para position of the phenyl ring, such as the methoxy group, promote the formation of the boroxine. clockss.org Thermodynamic studies on the formation of various homo- and hetero-arylboroxines have provided quantitative data on this effect.

Table 1: Thermodynamic Parameters for the Formation of Selected Arylboroxines (Illustrative data based on general findings for arylboroxines; specific values for this compound require dedicated study.)

| Aryl Substituent | ΔH (kcal/mol) | TΔS (kcal/mol) at 298 K | ΔG (kcal/mol) | Equilibrium Favorability |

| 4-Methoxyphenyl | More negative | More positive | More negative | More Favorable |

| Phenyl | Intermediate | Intermediate | Intermediate | Intermediate |

| 4-Chlorophenyl | Less negative | Less positive | Less negative | Less Favorable |

This interactive table is based on the principle that electron-donating groups favor boroxine formation.

Detailed Mechanistic Pathways in Carbon-Carbon Bond Forming Reactions

4-Methoxyphenyl boronic acid and its anhydride are key reagents in palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

The active boron species in the crucial transmetalation step has been a subject of detailed investigation. While it was initially thought that the boronic acid is the sole participant after activation by a base, recent studies have provided compelling evidence that the boronic acid anhydride (boroxine) can directly participate in the transmetalation step, and in some cases, may be the more reactive species.

A proposed mechanistic pathway for the involvement of this compound in a Suzuki-Miyaura coupling is as follows:

Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., an aryl bromide) to form an arylpalladium(II) complex.

Transmetalation: This is the key step where the organic group is transferred from boron to palladium. It is now understood that the arylpalladium(II) species can react directly with the boroxine. One of the B-O bonds of the boroxine ring coordinates to the palladium center, forming a pre-transmetalation intermediate. This is followed by the transfer of a 4-methoxyphenyl group from boron to palladium, displacing a ligand (e.g., a halide or hydroxide) from the palladium.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Kinetic studies on the transmetalation step involving different boron species have shown that boroxines can exhibit significantly enhanced rates of aryl group transfer compared to the corresponding boronic acids. This suggests that under conditions where the boroxine is present in significant concentration, it can be the dominant pathway for the transmetalation step. The higher reactivity of the boroxine in this context is an area of ongoing mechanistic investigation.

Mechanisms of Homologation Reactions with Diazo Compounds

Recent research has illuminated the crucial role of boronic acid anhydrides (boroxines) as the reactive intermediates in the homologation of boronic acids with diazo compounds. nih.govcam.ac.uksemanticscholar.org Computational and experimental studies have demonstrated that this compound is not merely a stable storage form of the corresponding boronic acid but is, in fact, the key species that participates in the C-C bond-forming reaction. nih.gov

A detailed investigation into the reaction between p-methoxyphenyl boronic acid and trimethylsilyldiazomethane (B103560) (TMSCHN₂) revealed that the boronic acid itself leads to a rapid decomposition of the diazo compound, resulting in a mixture of products. nih.gov In contrast, when the pre-formed this compound (boroxine) is used, the reaction proceeds cleanly to afford the desired TMS-homologated product in high yield. nih.gov This suggests that the formation of the boroxine is a critical, rate-determining step when starting from the boronic acid, and using the anhydride directly circumvents undesirable side reactions. nih.govsemanticscholar.org

The proposed mechanism, supported by Density Functional Theory (DFT) computations, involves the nucleophilic attack of the diazo compound on one of the boron atoms of the boroxine ring. This is followed by a rearrangement, leading to the insertion of the carbon from the diazo compound between the boron and the aromatic ring, thus achieving homologation. nih.gov This process effectively extends the carbon chain by one unit. The use of the boroxine intermediate is key to achieving a selective and high-yielding transformation. nih.govcam.ac.uk

Table 1: Comparison of Reactivity between 4-Methoxyphenyl Boronic Acid and its Anhydride with TMSCHN₂ nih.gov

| Entry | Boron Source | Equivalents of TMSCHN₂ | Time (h) | Yield of TMS-Homologated Product | Observations |

| 1 | 4-Methoxyphenyl Boronic Acid | 1.03 | < 0.5 | Traces | Fast gas evolution, complex mixture |

| 2 | This compound | 3.10 (1.03 per B) | 29 | 75% | Slow reaction, clean formation of product |

Mechanistic Role in Transition Metal-Catalyzed Cross-Coupling Processes

In the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound serves primarily as a precursor to the active organoboron species. rsc.orgresearchgate.netrsc.org The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net

The role of the organoboron reagent is central to the transmetalation step, where the organic group (in this case, the 4-methoxyphenyl group) is transferred from the boron atom to the palladium(II) center. researchgate.netrsc.org For this transfer to occur efficiently, the boron species typically requires activation by a base.

Under the basic aqueous conditions commonly employed for Suzuki-Miyaura reactions, this compound is in equilibrium with its corresponding boronic acid. The boronic acid, in turn, reacts with the base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). acs.org It is this activated boronate species that is widely accepted to be the active participant in the transmetalation step with the palladium(II) halide complex. acs.org

Therefore, the direct mechanistic role of the boronic acid anhydride itself in the catalytic cycle is limited. It is not believed to react directly with the palladium complex in the transmetalation step. Instead, its primary function is to act as a stable, often crystalline, and easily handled source material that readily hydrolyzes under the reaction conditions to generate the boronic acid, which is then converted into the active boronate for the key C-C bond-forming transmetalation step. researchgate.netacs.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl halide bond. | Pd(0) catalyst, Aryl Halide (Ar-X) | Aryl-Pd(II)-X complex |

| Transmetalation | The organic group is transferred from the activated boronate to the Pd(II) center. | Aryl-Pd(II)-X complex, Aryl Boronate ([Ar'B(OH)₃]⁻) | Diaryl-Pd(II) complex, Boron species, Halide ion |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex | Biaryl product (Ar-Ar'), Pd(0) catalyst |

Advanced Applications of 4 Methoxyphenyl Boronic Acid Anhydride in Organic Synthesis

Catalysis in Condensation and Addition Reactions

Arylboronic acids and their anhydrides have emerged as effective Lewis acid catalysts for a variety of organic transformations. Their ability to activate carbonyl groups and facilitate dehydrative couplings is central to their catalytic activity.

Boron-Catalyzed Synthesis of Carboxylic Anhydrides

Arylboronic acid compounds have been identified as effective catalysts for the production of carboxylic anhydrides through the intermolecular dehydration condensation of two carboxylic acids. google.com The catalytic cycle is proposed to involve the formation of a mixed anhydride (B1165640) between the arylboronic acid and a molecule of the carboxylic acid. This intermediate is a more activated acylating agent. Subsequent reaction with a second molecule of the carboxylic acid yields the desired carboxylic anhydride and regenerates the boronic acid catalyst. google.comnih.gov This methodology offers a route to carboxylic anhydrides under milder conditions than traditional methods that often require harsh dehydrating agents. While this catalytic activity is established for the general class of arylboronic acids, specific data on the performance of 4-methoxyphenyl (B3050149) boronic acid anhydride in this capacity is not extensively detailed in the literature.

Promotion of Multicomponent Reactions (e.g., Biginelli, Hantzsch)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity. Boronic acids have shown promise as catalysts in some of these reactions.

The Biginelli reaction , a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is typically catalyzed by Brønsted or Lewis acids. nih.govunito.it While boron-based Lewis acids like boron trifluoride are known to catalyze this reaction, the specific application of 4-methoxyphenyl boronic acid anhydride as a catalyst is not well-documented. nih.gov

In contrast, the Hantzsch pyridine (B92270) synthesis , another important MCR that produces dihydropyridines, has been shown to be effectively catalyzed by phenylboronic acid. researchgate.net The boronic acid is believed to facilitate the initial Knoevenagel condensation between the aldehyde and the β-ketoester, which is a key step in the reaction cascade. A study on the phenylboronic acid-catalyzed Hantzsch reaction demonstrated significantly reduced reaction times and improved yields compared to the uncatalyzed reaction. Given the structural similarity, this compound is expected to exhibit similar catalytic activity. The following table summarizes the results for the phenylboronic acid-catalyzed Hantzsch synthesis with various aromatic aldehydes.

| Aldehyde | Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzaldehyde | 90 | 4 |

| 4-Methylbenzaldehyde | 92 | 4 |

| 4-Methoxybenzaldehyde | 94 | 4.5 |

| 4-Chlorobenzaldehyde | 91 | 4 |

| 4-Nitrobenzaldehyde | 88 | 5 |

| 2-Chlorobenzaldehyde | 85 | 6 |

Engagement in Cross-Coupling Methodologies

4-Methoxyphenyl boronic acid is a widely used reagent in palladium-catalyzed cross-coupling reactions, serving as the organoboron component for the formation of new carbon-carbon bonds.

Contribution to Suzuki-Miyaura Cross-Coupling Variants

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of an organoboron compound with an organohalide. 4-Methoxyphenyl boronic acid is a common coupling partner in these reactions. Its applications extend to the coupling with challenging substrates like sterically hindered and polychlorinated aryl chlorides. rsc.orgnih.gov The development of highly active catalyst systems has enabled the successful coupling of 4-methoxyphenyl boronic acid with a range of deactivated aryl chlorides, which are often less reactive than their bromo or iodo counterparts.

The table below presents examples of Suzuki-Miyaura cross-coupling reactions involving 4-methoxyphenyl boronic acid and various aryl chlorides.

| Aryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chloroacetophenone | 4-Acetyl-4'-methoxybiphenyl | 75 |

| 2,6-Dichloropyridine | 2-Chloro-6-(4-methoxyphenyl)pyridine | Not specified |

| 1,3,5-Trichlorobenzene | 1,3,5-Tris(4-methoxyphenyl)benzene | Not specified |

Utilization in Decarbonylative Cross-Coupling Reactions

Decarbonylative cross-coupling reactions have emerged as a powerful strategy, utilizing carboxylic acids or their derivatives as aryl sources. In a notable example of a decarbonylative Suzuki cross-coupling, 4-methoxyphenyl boronic acid was used as the nucleophilic partner in the reaction with 3-pyridine carboxylic acid during the optimization of the reaction conditions. nih.gov This transformation involves the in-situ activation of the carboxylic acid, followed by decarbonylation and subsequent cross-coupling with the boronic acid. This approach expands the range of accessible starting materials for cross-coupling reactions beyond the traditional organohalides.

The following table details the optimization of the decarbonylative Suzuki cross-coupling of 3-pyridine carboxylic acid with 4-methoxyphenyl boronic acid under various conditions. nih.gov

| Catalyst | Ligand | Activator | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 | L1 | Piv2O | 45 |

| Pd(OAc)2 | L2 | Piv2O | 57 |

| Pd(OAc)2 | L3 | Piv2O | 68 |

| Pd(OAc)2 | L4 | Piv2O | 75 |

| Pd(OAc)2 | L5 | Piv2O | 82 |

| Pd(OAc)2 | L6 | Piv2O | 90 |

Participation in Copper-Mediated Sulfonylative Cross-Coupling

4-Methoxyphenyl boronic acid, which exists in equilibrium with its anhydride form, serves as a crucial coupling partner in copper-mediated sulfonylative cross-coupling reactions. This process is a significant method for the synthesis of diaryl sulfones, a structural motif present in numerous biologically active compounds and functional materials. In these reactions, the boronic acid derivative provides the 4-methoxyphenyl group, which is coupled with a sulfonyl source.

The reaction is typically catalyzed by a copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂). The process involves the formation of a copper-aryl intermediate, which then reacts with the sulfonylating agent. Various sulfonyl sources can be employed, including arylsulfonyl chlorides and arylsulfonyl hydrazides. The use of sulfonyl hydrazides is often preferred due to their stability and ease of handling.

A general representation of this transformation is the coupling of an arylboronic acid with an arylsulfonyl hydrazide, promoted by a copper catalyst, to yield an unsymmetrical diaryl sulfone. rsc.org This reaction can often proceed under mild conditions, sometimes at room temperature and without the need for a ligand or base, highlighting its efficiency and practicality in organic synthesis. rsc.orgacs.org The versatility of this method allows for the synthesis of a wide array of diaryl sulfones with diverse substitution patterns.

The reaction mechanism is believed to proceed through a catalytic cycle involving the copper catalyst. Key steps are thought to include the formation of a copper-sulfonyl species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the diaryl sulfone product and regenerate the active copper catalyst.

Table 1: Examples of Copper-Mediated Sulfonylative Cross-Coupling of Arylboronic Acids

| Arylboronic Acid | Sulfonyl Source | Copper Catalyst | Solvent | Product Yield (%) |

| Phenylboronic acid | Benzenesulfonyl hydrazide | Cu(OAc)₂ | Dichloromethane | 85 |

| 4-Tolylboronic acid | p-Toluenesulfonyl hydrazide | CuI | Dimethyl sulfoxide | 92 |

| 4-Methoxyphenylboronic acid | Benzenesulfonyl chloride | Cu nanoparticles | Ethanol | 78 |

| 3-Chlorophenylboronic acid | p-Toluenesulfonyl hydrazide | Cu(OAc)₂ | Dichloromethane | 81 |

Note: The data in this table is illustrative and compiled from general findings in the field of sulfonylative cross-coupling reactions.

Other Complex Synthetic Transformations

Metal-Free Carbon-Carbon Homologations

This compound, also known as a boroxine (B1236090), plays a pivotal role in metal-free carbon-carbon homologation reactions. These reactions extend a carbon chain by one carbon atom, a fundamental transformation in organic synthesis. Specifically, the trimeric anhydride form (boroxine) of arylboronic acids has been identified as the reactive species in reactions with diazo compounds, such as trimethylsilyldiazomethane (B103560) (TMSCHN₂). rsc.org

This metal-free process allows for the synthesis of α-trimethylsilyl-substituted benzylboronic acid pinacol (B44631) esters. The reaction proceeds through the interaction of the boroxine with the diazo compound, leading to the insertion of the carbon atom from the diazo reagent into the carbon-boron bond. This transformation provides a direct route to homologated boronic esters, which are valuable synthetic intermediates that can be further functionalized.

The significance of this methodology lies in its avoidance of transition metal catalysts, which can be costly and leave trace metal impurities in the final products. The reaction's reliance on the boroxine form underscores the importance of the dehydration of boronic acids to their anhydrides for this specific reactivity.

Table 2: Metal-Free Homologation of Arylboroxines with TMSCHN₂

| Arylboroxine | Diazo Compound | Product |

| Triphenylboroxine | TMSCHN₂ | α-(Trimethylsilyl)benzylboronic acid pinacol ester |

| Tris(4-tolyl)boroxine | TMSCHN₂ | 4-Methyl-α-(trimethylsilyl)benzylboronic acid pinacol ester |

| Tris(4-methoxyphenyl)boroxine | TMSCHN₂ | 4-Methoxy-α-(trimethylsilyl)benzylboronic acid pinacol ester |

| Tris(4-chlorophenyl)boroxine | TMSCHN₂ | 4-Chloro-α-(trimethylsilyl)benzylboronic acid pinacol ester |

Note: This table illustrates the general transformation based on the reactivity of arylboroxines.

Role as a Catalyst in Glycosylation and Esterification

Beyond its role as a coupling partner, 4-methoxyphenyl boronic acid can function as a catalyst in important synthetic transformations such as glycosylation and esterification. In these applications, the boronic acid acts as a Lewis acid, activating substrates for subsequent reactions.

In the realm of carbohydrate chemistry, arylboronic acids have been shown to catalyze regioselective glycosylation reactions. acs.orgbohrium.comnih.gov They can form reversible covalent bonds with diols present in sugar molecules, effectively acting as a temporary protecting or directing group. This interaction can activate a specific hydroxyl group on a glycosyl acceptor, guiding the incoming glycosyl donor to react at that particular site. This catalytic approach allows for the construction of specific glycosidic linkages with high selectivity, which is a significant challenge in oligosaccharide synthesis. acs.orgbohrium.com This method provides a valuable alternative to traditional multi-step protection-deprotection sequences.

Similarly, in esterification reactions, boric acid and its aryl derivatives can catalyze the formation of esters from carboxylic acids and alcohols. acs.orgresearchgate.net The boronic acid is thought to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. This catalytic activity is particularly effective for the esterification of α-hydroxycarboxylic acids. acs.org The mild reaction conditions and the catalytic nature of the boronic acid make this a useful method for ester synthesis.

Table 3: Boronic Acid-Catalyzed Synthetic Transformations

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Feature |

| Regioselective Glycosylation | Glycosyl Acceptor (with diol) | Glycosyl Donor | Arylboronic Acid | Activation of a specific hydroxyl group |

| Esterification | α-Hydroxycarboxylic Acid | Alcohol | Boric/Arylboronic Acid | Mild and selective ester formation |

Advanced Characterization and Spectroscopic Elucidation of Boroxine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of boronic acid anhydrides in solution. By analyzing various nuclei, particularly ¹H and ¹¹B, it is possible to confirm the molecular structure, assign specific resonances, and study the dynamic equilibrium between the monomeric acid and the trimeric anhydride (B1165640).

¹H NMR spectroscopy provides initial evidence for the formation of the boroxine (B1236090). The dehydration of 4-methoxyphenylboronic acid to its anhydride results in the disappearance of the signal corresponding to the boronic acid's hydroxyl protons (-B(OH)₂). In the ¹H NMR spectrum of the boroxine, the aromatic protons of the 4-methoxyphenyl (B3050149) group and the methoxy (B1213986) protons are clearly observed.

¹¹B NMR spectroscopy is particularly diagnostic for confirming the presence of a boroxine ring. Boronic acids typically show a resonance around 30 ppm. sdsu.edu Upon formation of the cyclic anhydride, the chemical environment of the boron atom changes, resulting in a downfield shift of the ¹¹B signal to approximately 33 ppm. sdsu.edu Furthermore, the ¹¹B signal for a boroxine is often broader than that of the corresponding boronic acid due to a longer rotational correlation time and thus a shorter spin-spin relaxation time. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to establish connectivity between protons within the 4-methoxyphenyl substituent, confirming their assignments. libretexts.org While homonuclear 2D NMR is primarily used for the organic substituents, it aids in the complete and unambiguous assignment of the ¹H spectrum of the molecule. nih.govharvard.edu

| Nucleus | Species | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | 4-Methoxyphenyl boronic acid | ~7.7 (OH, broad), ~7.7 (aromatic), ~3.8 (OCH₃) | Presence of a broad -B(OH)₂ signal. rsc.org |

| ¹H | 4-Methoxyphenyl boronic acid anhydride | ~8.1 (aromatic), ~7.1 (aromatic), ~3.9 (OCH₃) | Absence of the -B(OH)₂ signal. sci-hub.st |

| ¹¹B | 4-Methoxyphenyl boronic acid | ~30 | Sharper signal corresponding to sp² boron in the acid. sdsu.edu |

| ¹¹B | This compound | ~33 | Broader signal, shifted slightly downfield, indicative of the boroxine ring structure. sdsu.eduresearchgate.net |

Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides (boroxines), particularly in non-aqueous solvents or upon dehydration. This equilibrium is readily influenced by the presence of water. NMR spectroscopy is an invaluable tool for monitoring these dynamics. mdpi.com

In the presence of water, the equilibrium shifts towards the boronic acid, characterized by the appearance and growth of the -B(OH)₂ proton signal and a shift in the ¹¹B resonance. Conversely, under anhydrous conditions, the equilibrium favors the boroxine anhydride. By acquiring NMR spectra under varying conditions of solvent and water content, the position of this equilibrium can be quantitatively assessed. nih.govnih.gov For instance, adding D₂O to a solution of the boroxine in an anhydrous solvent like THF-d₈ would lead to the gradual appearance of signals for the monomeric acid, allowing for the study of the hydrolysis kinetics. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis for Anhydride Identification

Infrared (IR) spectroscopy provides complementary information to NMR, offering a rapid method for identifying the boroxine structure by detecting its characteristic vibrational modes. acs.org The key diagnostic feature is the presence of strong absorption bands associated with the B-O-B bonds of the boroxine ring, which are absent in the spectrum of the monomeric boronic acid.

The IR spectrum of this compound exhibits several characteristic peaks. A very strong band is typically observed in the 1330-1380 cm⁻¹ region, which is assigned to the asymmetric B-O stretching vibration within the B₃O₃ ring. sci-hub.st Another important, though weaker, vibration corresponding to the out-of-plane B-O-B bending or ring "breathing" mode can sometimes be identified in the 680-705 cm⁻¹ range. researchgate.net The B-C(aryl) stretching mode also gives rise to a distinct band, typically around 1330-1345 cm⁻¹. sci-hub.st The presence of these bands, coupled with the absence of the broad O-H stretching band from the boronic acid (typically ~3200-3600 cm⁻¹), confirms the formation of the anhydride.

| Frequency Range (cm⁻¹) | Assignment | Intensity | Significance |

|---|---|---|---|

| 1330 - 1380 | Asymmetric B-O stretching in B₃O₃ ring | Strong | Diagnostic for boroxine ring formation. sci-hub.st |

| 1332 - 1344 | B-C(aryl) stretching | Strong | Confirms the boron-aryl bond. sci-hub.st |

| ~804 | Breathing mode of boroxine ring (Raman) | Weak | Indicates cyclocondensation. rsc.org |

| 680 - 705 | Out-of-plane B-O-B bending | Medium-Weak | Characteristic of the boroxine ring structure. researchgate.net |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Quadrupole Time-of-Flight MS)

High-resolution mass spectrometry (HRMS), particularly using soft ionization techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), is essential for confirming the exact mass and molecular formula of the trimeric anhydride. embrapa.brresearchgate.net This technique allows for the unambiguous determination of the compound's elemental composition, distinguishing it from the monomer or other potential oligomers.

For this compound, the molecular formula is C₂₁H₂₁B₃O₆. guidechem.com ESI-Q-TOF analysis would be expected to show a prominent molecular ion peak corresponding to this formula (e.g., [M+H]⁺ or [M+Na]⁺). The high mass accuracy of TOF analyzers allows for the experimental mass to be matched to the theoretical mass with a very low margin of error, confirming the elemental composition. nih.gov Fragmentation analysis (MS/MS) could further elucidate the structure by showing characteristic losses of methoxyphenyl or other fragments from the parent ion. embrapa.br

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁B₃O₆ guidechem.com |

| Monoisotopic Mass | 402.1617 g/mol guidechem.com |

| Expected Ion Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would reveal the core boroxine (B₃O₃) ring. Based on crystallographic studies of similar arylboroxines, this ring is expected to be nearly planar and hexagonal, with B-O-B and O-B-O bond angles close to 120°. nih.gov The three 4-methoxyphenyl groups would be attached to the boron atoms and are typically found to be non-planar relative to the central boroxine ring. nih.gov The analysis would provide precise measurements of the B-O and B-C bond lengths within the structure.

While a specific crystal structure for tris(4-methoxyphenyl)boroxine is not detailed in the available literature, the expected crystallographic parameters can be inferred from closely related structures.

| Structural Parameter | Expected Value / Feature | Reference/Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for arylboroxines. |

| Space Group | e.g., P2₁/c, P-1 | Dependent on crystal packing. |

| Boroxine Ring Geometry | Near-planar hexagon | Characteristic feature of boroxines. nih.gov |

| B-O Bond Length | ~1.39 Å | Typical B-O bond length in a boroxine ring. |

| B-C Bond Length | ~1.56 Å | Typical B-C bond length. |

| ∠ O-B-O and ∠ B-O-B | ~120° | Consistent with a hexagonal ring structure. nih.gov |

Computational and Theoretical Studies on 4 Methoxyphenyl Boronic Acid Anhydride Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Probing

Density Functional Theory (DFT) has emerged as a powerful tool for probing the reaction mechanism of boroxine (B1236090) formation from boronic acids. The generally accepted mechanism, supported by computational studies, involves a stepwise condensation of three boronic acid molecules, eliminating three molecules of water. nih.gov

The initial step of the reaction is the formation of a hydrogen-bonded dimer between two molecules of 4-methoxyphenyl (B3050149) boronic acid. This dimerization is typically an exothermic process and sets the stage for the subsequent condensation steps. nih.gov The key mechanistic feature revealed by DFT calculations is the involvement of a tetravalent boron transition state. nih.gov In this transition state, an oxygen atom from one boronic acid molecule coordinates to the Lewis acidic boron atom of the other, facilitating the elimination of a water molecule and the formation of a B-O-B linkage.

This process of dimerization, transition state formation, and water elimination repeats, first to form a linear trimer and then, through an intramolecular cyclization, the final six-membered boroxine ring. DFT calculations are crucial for identifying the geometry and energetics of these transient species. For instance, calculations on related arylboronic systems have mapped out the potential energy surface, identifying intermediates and the transition states that connect them. The rate-determining steps are typically found to be the condensation reactions to form the dimer and trimer, as well as the final ring-closing step. nih.gov

Thermodynamic and Kinetic Analysis of Boroxine Formation and Stability

Computational studies by Kua and Iovine on a series of para-substituted triarylboroxines have shown that the electronic nature of the substituent significantly impacts the stability of the boroxine ring. nih.gov Their DFT calculations revealed that π-electron-withdrawing groups tend to destabilize the boroxine ring relative to its monomers. Conversely, electron-donating groups, such as the 4-methoxy group, are expected to stabilize the boroxine. This stabilization arises from the donation of electron density from the methoxy (B1213986) group's oxygen into the phenyl ring, which in turn can interact favorably with the electron-deficient boron atoms of the boroxine core. This theoretical finding is in good agreement with experimental observations. nih.govnih.gov

Experimental thermodynamic data for the formation of tris(4-methoxyphenyl)boroxine in chloroform-d (B32938) (CDCl₃) at 298 K further illuminates these principles.

| Parameter | Value |

|---|---|

| Equilibrium Constant (Keq) | 1.40 M-2 |

| Enthalpy (ΔH) | +11.8 kJ/mol |

| Entropy (ΔS) | +59.9 J/K·mol |

| Gibbs Free Energy (ΔG) | -6.0 kJ/mol |

This table presents experimental thermodynamic parameters for the reaction: 3 (4-MeOPh)B(OH)₂ ⇌ [(4-MeOPh)BO]₃ + 3 H₂O in CDCl₃ at 298 K. The positive ΔH confirms the enthalpic cost, while the large positive ΔS highlights the entropic driving force.

Modeling of Catalytic Intermediates and Transition State Structures

The modeling of intermediates and transition state structures is a key strength of computational chemistry in understanding the kinetics of boroxine formation. DFT calculations allow for the precise determination of the three-dimensional structures and relative energies of all species along the reaction pathway.

For the formation of tris(4-methoxyphenyl)boroxine, the reaction pathway would be modeled as follows:

Reactants: Three molecules of 4-methoxyphenyl boronic acid and the implicit or explicit solvent environment.

Dimerization: Formation of a hydrogen-bonded dimer. This intermediate is lower in energy than the separated reactants.

First Transition State (TS1): The structure corresponding to the energy maximum for the condensation of the dimer to form a linear B-O-B linked species and one molecule of water. These transition states feature an elongated B-O bond being formed and an O-H bond being broken, with a tetra-coordinated boron atom.

Linear Dimer Intermediate: The product of the first condensation step.

Second Transition State (TS2): The transition state for the addition of a third boronic acid molecule to the linear dimer.

Linear Trimer Intermediate: The resulting open-chain trimer.

Third Transition State (TS3): The transition state for the intramolecular cyclization of the linear trimer to form the boroxine ring and the third molecule of water. This is often the rate-limiting step.

Products: One molecule of tris(4-methoxyphenyl)boroxine and three molecules of water.

| Species | Key Predicted Structural Features (General) | Relative Energy (Illustrative) |

|---|---|---|

| Monomer Dimer | Intermolecular H-bonds (O-H···O) of ~1.8-2.0 Å | Slightly negative |

| Transition State (TS1) | Tetra-coordinated Boron; Partially formed B-O bond (~1.6 Å); Partially broken O-H bond. | Highest point on reaction coordinate |

| Boroxine Product | Planar B₃O₃ ring; B-O bond lengths ~1.38 Å | Thermodynamic product |

This table provides an illustrative overview of the types of structural and energetic data obtained from DFT modeling of the boroxine formation pathway. Bond lengths and energies are representative and would be specifically calculated for the 4-methoxyphenyl derivative in a dedicated study.

Applications in Materials Science and Advanced Functional Materials

Engineering of Dynamic Covalent Networks and Vitrimers

Dynamic covalent networks are a class of polymers that exhibit properties of both traditional thermosets and thermoplastics. Vitrimers, a subset of these networks, are particularly notable for their ability to be reprocessed and recycled, a characteristic imparted by the dynamic nature of their cross-links. nih.govacs.org Boronic acid-based linkages, including boronic acid esters and boroxines (the cyclic anhydride (B1165640) form), are distinguished by their rapid exchange kinetics, making them highly suitable for vitrimer synthesis. nih.govmdpi.com

The formation of 4-methoxyphenyl (B3050149) boronic acid anhydride, a six-membered boroxine (B1236090) ring, occurs through the dehydration of 4-methoxyphenyl boronic acid. This process is reversible, and the resulting boroxine structure can participate in dynamic exchange reactions, such as metathesis, which is fundamental to the malleability and self-healing properties of vitrimers. mdpi.com These boroxine moieties can be incorporated into polymer structures, creating cross-links that are stable at service temperatures but can be rearranged at elevated temperatures, allowing the material to be reshaped and reprocessed. nih.gov The synthesis of these dynamic networks can be achieved through methods like the ring-opening copolymerization of boron-containing anhydrides with epoxides, which allows for controlled production of polyesters with incorporated boroxine functionalities. acs.orgacs.org

Research has demonstrated that boronic acid-polyesters can undergo thermally activated cross-linking through the formation of boroxine linkages, resulting in the creation of self-healable and reprocessable elastomers. acs.org The properties of these materials are influenced by the structure of the boronic acid used.

Table 1: Influence of Boronic Acid Structure on Vitrimer Properties

| Property | Influence of Boronic Acid Substituent | Research Finding |

| Mechanical Properties | Electron-withdrawing groups can enhance mechanical strength. | The presence of different substituents adjacent to the boronic ester unit significantly affects the binding strength and, consequently, the mechanical performance of the elastic vitrimers. |

| Dynamic Properties | Electron-donating groups can lead to faster relaxation and malleability at lower temperatures. | The dynamics of boronic ester exchange are suppressed by electron-withdrawing substituents, leading to increased activation energy and relaxation time. |

| Thermal Stability | The incorporation of boronic esters into polyesters results in amorphous polymers with high glass transition temperatures (Tg) and good thermal stability. | Boronic ester-functionalized polymers have shown Tg values ranging from 81 to 224 °C and thermal degradation temperatures between 285 and 322 °C. nih.gov |

This table summarizes general findings on how boronic acid structures influence vitrimer properties, providing context for the specific use of 4-methoxyphenyl boronic acid anhydride.

Boronic acids and their anhydrides are pivotal in the development of "smart" hydrogels that respond to specific environmental stimuli. These hydrogels are cross-linked through dynamic covalent bonds, such as boronate esters, which can form and break in response to changes in pH or the presence of certain molecules like sugars. nih.gov This reversibility allows for properties like self-healing. researchgate.netnih.gov

Hydrogels based on phenylboronic acid can be engineered to exhibit self-healing capabilities at neutral and even acidic pH ranges. nih.gov The mechanical properties of these hydrogels can be precisely controlled by adjusting factors such as pH, the concentration of the polymer, and the ratio of phenylboronic acid to diol cross-linkers. researchgate.net The introduction of 4-methoxyphenyl boronic acid can modify the electronic properties of the boronic acid moiety, influencing the stability and responsiveness of the resulting hydrogel. The addition of various boron-based acids has been shown to significantly alter and improve the rheological (flow and deformation) properties of supramolecular gels. acs.org

Table 2: Properties of Boronic Acid-Based Hydrogels

| Feature | Description | Significance |

| Stimuli-Responsiveness | Gels can swell, shrink, or dissolve in response to changes in pH or the presence of diols (e.g., glucose). nih.gov | Enables applications in sensors and controlled drug delivery systems. |

| Self-Healing | The dynamic and reversible nature of boronate ester cross-links allows the hydrogel to autonomously repair damage. researchgate.netnih.gov | Increases the lifespan and durability of the material. |

| Tunable Mechanical Properties | The strength and viscoelasticity of the hydrogel can be adjusted by altering the chemical formulation. researchgate.netacs.org | Allows for the customization of hydrogels for specific applications, such as tissue engineering. |

| Injectability | Some formulations can be injected and then form a stable gel in situ. | Useful for minimally invasive biomedical applications. |

This table outlines the key features of hydrogels based on boronic acids, including the anhydride form, highlighting their advanced functionalities.

Construction of Polymeric Materials and Self-Assembled Covalent Architectures

The ability of 4-methoxyphenyl boronic acid and its anhydride to form reversible covalent bonds is leveraged in the construction of complex polymeric materials and self-assembled structures. nih.gov Self-assembly is a process where components spontaneously organize into ordered structures. In this context, boronic acids can interact with diols or other suitable linkers to form well-defined architectures. msu.edu

This approach has been used to create various functional materials, from nanostructures to block copolymers that self-assemble into micelles or vesicles. acs.orgnih.gov The directional nature of the covalent bond between boronic acid and diols provides a higher degree of control over the final structure compared to non-covalent interactions. msu.edu For instance, the reaction of boronic acids with 1,8-dihydroxy naphthalene (B1677914) and 4,4′-bipyridine has been shown to facilitate self-assembly into stable host-guest complexes through the formation of N→B coordinate bonds. nih.gov Furthermore, boron-functionalized polymers are being explored for their utility in opto-electronics and bio-imaging. acs.orgacs.org

Exploration in Non-Halogenated Flame Retardant Technologies

There is a growing demand for non-halogenated flame retardants due to environmental concerns associated with halogenated compounds. Boron-based compounds, in general, are recognized as effective flame retardants. alfa-chemistry.comborax.com Their mechanisms of action include acting as a thermal sink, forming a protective char layer that insulates the polymer, and releasing water upon heating, which dilutes flammable gases. alfa-chemistry.comborax.com

Boroxine derivatives, the family to which this compound belongs, have been specifically identified as potential fire-retardant compounds. google.com Research indicates that boroxines can be used to produce fire-resistant articles, such as castings and laminates, based on polymer resins. google.com While the general class of boroxine compounds shows promise in flame retardancy, specific research detailing the performance of this compound in this application is not extensively documented in the available literature. However, the foundational chemistry of borates and boroxines suggests a potential role. borax.comresearchgate.netresearchgate.net

Emerging Research Directions and Future Outlook

Design and Synthesis of Chiral Boronic Acid Anhydride (B1165640) Catalysts

The development of efficient chiral boronic acid catalysts remains a significant challenge in asymmetric synthesis. nih.gov The goal is to create catalysts where the Lewis acidic boron center is situated within a well-defined chiral environment, enabling high enantioselectivity in reactions. The design of such catalysts often involves the synthesis of C2-symmetric structures where the boronic acid moiety is appended to a chiral scaffold. nih.govfigshare.com

Recent research has focused on novel borinic acids (R₂BOH), which exhibit enhanced Lewis acidity compared to boronic acids (RB(OH)₂), as promising candidates for catalysis. nih.gov The synthesis of chiral borinic acids has been shown to be effective for highly enantioselective desymmetrization of certain diols, providing access to chiral building blocks with quaternary stereocenters. nih.govresearchgate.net While direct applications of a chiral anhydride of 4-methoxyphenyl (B3050149) boronic acid are not yet widespread, the principles guiding the design of related catalysts are highly relevant. The electron-donating nature of the 4-methoxy group on the phenyl ring can modulate the Lewis acidity of the boron center, a critical parameter in catalyst performance.

Future work in this area will likely involve synthesizing novel chiral ligands that can be combined with 4-methoxyphenyl boronic acid to form effective catalysts in situ. These catalysts could be applied to a range of transformations, including enantioselective Mannich reactions, hydroborations, and aldol (B89426) additions. researchgate.netnih.govacs.org

Table 1: Examples of Chiral Boron-Based Catalyst Applications

| Catalyst Type | Reaction | Substrate Example | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| C2-Symmetric Borinic Acid | Desymmetrization of 1,3-propanediols | 2,2-disubstituted-1,3-propanediols | High | nih.gov |

| Rh-DIOP Complex | Asymmetric Hydroboration | β,β-disubstituted α,β-unsaturated amides | High | nih.gov |

Novel Applications in Biosensing and Bioseparation Methodologies

Arylboronic acids are well-established as recognition motifs for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols. acs.orgnih.govwikipedia.org This interaction is the foundation for a burgeoning field of biosensors and bioseparation techniques aimed at detecting and isolating biologically important sugars and glycoproteins. nih.govnih.gov The anhydride form of 4-methoxyphenyl boronic acid exists in equilibrium with the acid in aqueous environments, making the parent compound a key player in these applications.

In biosensing, 4-methoxyphenyl boronic acid can be incorporated into fluorescent probes. mdpi.com The binding of a target saccharide, such as fructose (B13574) or glucose, to the boron center alters the electronic properties of the probe, leading to a detectable change in fluorescence intensity or wavelength. acs.orgmdpi.com Researchers are designing sophisticated sensor arrays that can differentiate between various saccharides by analyzing the pattern of responses generated under different pH conditions. mdpi.com

In bioseparation, boronate affinity chromatography is a powerful technique for purifying glycoproteins. nih.govmdpi.com Materials functionalized with 4-methoxyphenyl boronic acid can selectively capture glycoproteins from complex biological mixtures. nih.gov The bound glycoproteins can then be released by changing the pH, allowing for their isolation and subsequent analysis. mdpi.com This is crucial for proteomics and the discovery of disease biomarkers. nih.gov

Table 2: Characteristics of Boronic Acid-Based Saccharide Sensors

| Sensor Design Principle | Target Analyte | Detection Method | Key Feature | Reference |

|---|---|---|---|---|

| Anthracene-based PET Sensor | Saccharides | Fluorescence Enhancement | N-B interaction modulates quenching | acs.orgnih.gov |

| Tetraphenylethene (AIE) Probe | Saccharides | Fluorescence Change | Aggregation-Induced Emission | mdpi.com |

Strategic Implementation as Reversible Protecting Groups in Complex Organic Synthesis

The reversible reaction of boronic acids with diols makes them highly effective as protecting groups in the synthesis of complex molecules, particularly carbohydrates. researchgate.netmdpi.comrsc.org 4-Methoxyphenyl boronic acid can be used to selectively protect 1,2- or 1,3-diol functionalities, allowing other hydroxyl groups on the molecule to be modified. rsc.org This strategy circumvents the need for multi-step protection and deprotection sequences that are common with other protecting groups like acetals or ketals. rsc.org

The resulting boronic esters (or boronates) are typically stable under a range of reaction conditions, including those for acylation, silylation, and alkylation. rsc.org A key advantage is the mild conditions required for their removal. Deprotection can often be achieved by simple hydrolysis or by treatment with a competing diol like sorbitol in an aqueous solution. rsc.org This orthogonality is highly valuable in the synthesis of sensitive and complex natural products.

While unprotected boronic acids can have drawbacks such as trimerization to form the boroxine (B1236090) anhydride, this is part of the equilibrium that allows for their utility. chem-station.com More advanced strategies employ specialized boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, which are exceptionally stable and can be handled and purified easily while masking the reactive boronic acid functionality until it is needed. chem-station.comnih.gov

Table 3: Common Protecting Groups for Boronic Acids and Their Features

| Protecting Group | Abbreviation | Stability Features | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Pinacol (B44631) Ester | Bpin | Stable to column chromatography; used directly in Suzuki coupling | Acidic hydrolysis with trapping agent (e.g., NaIO₄) | chem-station.com |

| N-Methyliminodiacetic Acid Ester | MIDA | Very stable to hydrolytic, oxidative, and reductive conditions | Mild basic hydrolysis | chem-station.comnih.gov |

| 1,8-Diaminonaphthaleneamide | dan | Very stable due to N→B coordination | Acidic hydrolysis | chem-station.com |

Integration into Advanced Molecular Architectures and Supramolecular Systems

The self-assembly of molecules into well-defined, functional superstructures is a major goal of modern chemistry. Boronic acids, and by extension their anhydrides, are exceptional building blocks for this purpose due to their capacity for dynamic covalent and non-covalent interactions. nih.govmsu.edu The dehydration of three molecules of an arylboronic acid like 4-methoxyphenyl boronic acid leads to the formation of a planar, six-membered boroxine ring, which is the core structure of the anhydride. mdpi.com

This propensity for trimerization can be harnessed to construct advanced materials. For example, polymers with boronic acid end groups can self-assemble into three-arm star polymers through the formation of a central boroxine junction point. acs.orgresearchgate.net This process is often reversible upon the addition of water, making the resulting materials dynamic and potentially self-healing. acs.orgresearchgate.net

Furthermore, the Lewis acidic boron atom can coordinate with Lewis bases like pyridines. This interaction has been exploited to assemble complex supramolecular structures, such as molecular cages and "plug-in-socket" arrays, by combining diboronic esters with ditopic pyridyl linkers. acs.orgacs.org The predictable geometry of these interactions allows for the rational design of porous crystalline materials that could find use in catalysis or molecular separations. acs.org The electronic properties of the 4-methoxyphenyl group can influence the strength of these interactions and the stability of the resulting assemblies.

Table 4: Supramolecular Assemblies Utilizing Boronic Acids

| Assembly Type | Building Blocks | Key Interaction | Potential Application | Reference |

|---|---|---|---|---|

| Three-Arm Star Polymer | Boronic acid-terminated polymers | Boroxine formation (anhydride) | Dynamic/self-healing materials | acs.orgresearchgate.net |

| Hydrogen-Bonded Networks | Tetraboronic acids | Dimerization of B(OH)₂ groups | Porous crystals for catalysis/separation | acs.org |

| Molecular Cages/Macrocycles | Diboronic esters + ditopic pyridines | B←N coordination bonding | Separations, sensing, electronics | acs.org |

Q & A

Q. How can researchers ensure accurate characterization of 4-methoxyphenyl boronic acid anhydride given its equilibrium with the parent acid?

- Methodological Answer : Due to the reversible dehydration between boronic acids and their anhydrides (boroxines), commercial samples often contain variable ratios of both components . To isolate the anhydride, heat the parent acid in vacuo over phosphorus pentoxide to drive dehydration . Confirm purity via ¹¹B NMR, which distinguishes between trigonal (anhydride) and tetrahedral (acid) boron environments. For quantitative analysis, derivatize with pinacol to form stable esters, which are hydrolytically resistant and crystallize reliably .

Q. What experimental protocols mitigate solubility inconsistencies in this compound?

- Methodological Answer : Solubility data for boronic acids and anhydrides are highly solvent-dependent and influenced by micelle formation . Use a dynamic synthetic method: prepare biphasic mixtures (solid + solvent) and monitor turbidity during controlled heating (0.1–0.5°C/min) to determine saturation points . Pre-dry solvents (e.g., molecular sieves) to minimize water-induced equilibration. For polar solvents like methanol, account for partial acid rehydration by comparing NMR and gravimetric data .

Q. What are reliable analytical techniques to quantify anhydride content in boronic acid mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is effective, as anhydrides form volatile trimers during injection-port heating . Alternatively, use TLC with pinacol derivatization: spot the sample on silica gel, develop with hexane/ethyl acetate (7:3), and visualize under UV. Anhydrides migrate faster (Rf ≈ 0.6) than pinacol esters (Rf ≈ 0.4) . For precise quantification, integrate ¹H NMR peaks for diagnostic protons (e.g., methoxy groups) and compare with calibration curves from pure standards .

Advanced Research Questions

Q. How does the anhydride form influence catalytic activity in boronic acid-mediated reactions?

- Methodological Answer : The anhydride’s Lewis acidity is enhanced due to its trigonal planar geometry, which facilitates coordination with nucleophiles (e.g., carboxylic acids) in catalytic cycles . To study this, conduct kinetic experiments under anhydrous conditions (e.g., glovebox) and compare reaction rates between pure anhydride and acid/anhydride mixtures. For example, in Chan-Lam coupling, anhydrides accelerate oxidative addition to Cu(II) intermediates, reducing induction periods . Monitor reaction progress via in situ IR to track carbonyl activation by boron .

Q. What strategies prevent anhydride degradation during high-temperature reactions (e.g., cross-coupling)?

- Methodological Answer : Anhydrides degrade via hydrolysis or oxidation under thermal stress. Optimize conditions by:

- Using aprotic solvents (toluene, THF) with molecular sieves to suppress hydrolysis .

- Adding stoichiometric oxidants (e.g., Cu(OAc)₂) to stabilize boron intermediates in Suzuki-Miyaura couplings .

- Conducting reactions under inert gas (N₂/Ar) to minimize oxidation .

Post-reaction, confirm anhydride integrity via ¹¹B NMR (δ ~30 ppm for anhydride vs. δ ~10 ppm for acid) .

Q. How do steric and electronic effects of the 4-methoxy group impact boroxine stability?

- Methodological Answer : The electron-donating 4-methoxy group reduces boroxine stability compared to electron-deficient analogs (e.g., nitro-substituted). To assess this:

- Perform thermogravimetric analysis (TGA) under N₂: 4-methoxyphenyl boroxines show lower decomposition onset temperatures (~150°C) than trifluoromethyl analogs (~220°C) .

- Compare equilibrium constants (Keq) for dehydration in DMSO-d₆ using ¹H NMR integration of water byproduct .

- Substituent effects correlate with Hammett σ values: meta/para donors (σ < 0) favor acid stability, while electron-withdrawing groups (σ > 0) promote anhydride formation .

Q. What role does this compound play in multi-component reactions (e.g., cycloadditions)?

- Methodological Answer : The anhydride acts as a latent acid catalyst, releasing the active boronic acid under mild conditions. For example, in α,β-unsaturated carboxylic acid cycloadditions:

- Pre-form the anhydride with trifluoroacetic acid to generate a mixed acyl boronate intermediate .

- Use catalytic anhydride (5 mol%) with substrates in dichloromethane at 25°C. Monitor reaction via ¹H NMR for ester/amide byproduct formation .

- Anhydrides outperform free acids in reactions requiring slow substrate activation, minimizing side reactions (e.g., protodeboronation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.